Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate
Description
Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate is a synthetic piperazine derivative characterized by a 3,6-dioxopiperazine core. The molecule features distinct substituents: an allyl group at position 2, a benzyl group at position 4, and a methyl ester at position 1 (Figure 1). The piperazine ring adopts a puckered conformation due to the electron-withdrawing oxo groups at positions 3 and 6, which influence its reactivity and intermolecular interactions . This compound is likely synthesized via nucleophilic substitution or condensation reactions, analogous to methods described for structurally related piperazine derivatives, such as the use of strong bases like tert-butoxide in dichloromethane .
Properties
IUPAC Name |
methyl 4-benzyl-3,6-dioxo-2-prop-2-enylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-7-13-15(20)17(10-12-8-5-4-6-9-12)11-14(19)18(13)16(21)22-2/h3-6,8-9,13H,1,7,10-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHNLWCLFSCDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(C(=O)N(CC1=O)CC2=CC=CC=C2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of allyl and benzyl derivatives with a piperazine ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or benzyl groups are replaced by other functional groups.
Scientific Research Applications
Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its substitution pattern. Key comparisons with analogous piperazine derivatives include:
Table 1: Substituent and Functional Group Comparison
- Allyl vs. This may enhance interactions with biological targets or alter metabolic stability.
- Benzyl Group : The shared benzyl group at position 4 across multiple derivatives suggests a role in hydrophobic interactions or π-stacking in crystal packing .
Conformational Analysis
The 3,6-dioxopiperazine ring exhibits puckering influenced by substituents. Cremer and Pople’s puckering parameters (q, φ) quantify deviations from planarity :
- Allyl Substituent : The allyl group’s electron-rich nature may increase ring distortion, leading to larger q (puckering amplitude) values compared to ethyl or methoxy-substituted analogs.
- Benzyl Group : The bulky benzyl substituent at position 4 likely stabilizes a specific puckered phase (φ), as observed in crystallographic studies using SHELX and Mercury .
Table 2: Hypothetical Puckering Parameters
| Compound | q (Å) | φ (°) | Method |
|---|---|---|---|
| This compound | ~0.5 | 180 | SHELX refinement |
| tert-Butyl 2-ethyl analog | ~0.3 | 90 | Mercury |
Crystallographic and Computational Studies
- Software Tools : Structures of similar compounds are resolved using SHELX for refinement and ORTEP-3 for visualization . Mercury aids in analyzing packing patterns and intermolecular interactions, such as C–H···O bonds involving the benzyl group .
- Validation : Programs like PLATON ensure structural accuracy by detecting disorders or twinning, critical for piperazine derivatives with flexible substituents .
Biological Activity
Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with various functional groups. The presence of the dioxo moiety suggests potential interactions with biological targets such as enzymes and receptors.
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of dioxopiperazines can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. This inhibition leads to increased DNA damage and apoptosis in malignant cells .
Table 1: Summary of Anticancer Activity Studies
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| This compound | Topoisomerase inhibition | Various | |
| UVM147 (related compound) | Sigma-1 receptor binding | CNS tumors |
2. Neuropharmacological Effects
The sigma-1 receptor has emerged as a significant target in neuropharmacology. Compounds similar to methyl 2-allyl-4-benzyl-3,6-dioxopiperazine have demonstrated high binding affinity for this receptor. For instance, UVM147 was shown to bind in the nanomolar range, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study: UVM147
UVM147 exhibited not only sigma receptor affinity but also displayed properties that could be harnessed for treating conditions like depression and anxiety due to its modulatory effects on neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Repair Mechanisms : By inhibiting PARP (Poly(ADP-ribose) polymerase), this compound may enhance the cytotoxic effects of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
- Modulation of Neurotransmitter Receptors : The interaction with sigma receptors may influence the release and uptake of neurotransmitters, thereby affecting mood and cognitive functions .
Research Findings
Recent studies have focused on synthesizing various derivatives of dioxopiperazines to evaluate their biological activities comprehensively. These studies often employ high-throughput screening methods to identify promising candidates for further development.
Table 2: Biological Activity Screening Results
| Compound | Target | Binding Affinity (nM) | Activity |
|---|---|---|---|
| This compound | Sigma-1 receptor | <100 | High |
| UVM147 | Sigma-1 receptor | <50 | Very High |
Q & A
Q. What are the common synthetic routes for Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate, and what are the critical optimization parameters?
The synthesis typically involves multi-step reactions, including:
- Piperazine core formation : Alkylation or acylation of piperazine derivatives under controlled pH and temperature .
- Functionalization : Introduction of allyl and benzyl groups via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd(0) or bases such as K₂CO₃ .
- Esterification : Methylation of carboxylate intermediates using methyl halides or diazomethane .
Key parameters : Solvent choice (e.g., DMF or dichloromethane), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are essential for validating the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% threshold for research use) .
| Technique | Purpose | Example Parameters |
|---|---|---|
| ¹H NMR | Confirm allyl/benzyl groups | δ 5.8–6.0 ppm (allyl protons), δ 7.2–7.4 ppm (benzyl aromatic protons) |
| IR | Detect carbonyl (C=O) stretches | ~1700 cm⁻¹ (ester and diketopiperazine) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from:
- Structural variations : Impurities or stereoisomers not accounted for during synthesis .
- Assay conditions : Differences in cell lines, solvent carriers (e.g., DMSO concentration), or incubation times .
Methodological approach :
Reproduce synthesis : Strictly follow documented protocols and validate purity via HPLC/MS.
Standardize assays : Use reference compounds (e.g., cisplatin for cytotoxicity) and harmonize protocols (e.g., MTT assay at 48h incubation) .
Q. What strategies are recommended for crystallographic analysis of this compound to resolve conformational ambiguities?
- X-ray diffraction : Use SHELXL for refinement, focusing on disordered allyl/benzyl groups. Collect high-resolution data (<1.0 Å) to resolve electron density ambiguities .
- ORTEP visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain .
Example workflow :
Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).
Collect data on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Refine using SHELXL with anisotropic displacement parameters .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Substituent variation : Synthesize analogs with halogenated benzyl groups or modified allyl chains to assess impact on target binding .
- Biological testing : Use enzyme inhibition assays (e.g., kinase profiling) and molecular docking (AutoDock Vina) to correlate structural features with activity .
Data analysis : - Plot IC₅₀ values against substituent electronegativity or steric bulk.
- Validate hypotheses via co-crystallization with target proteins (e.g., HIV-1 protease) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reaction yields reported for the synthesis of this compound?
- Variable factors : Moisture-sensitive intermediates, catalyst lot variability, or solvent purity .
- Mitigation :
- Use freshly distilled solvents and anhydrous conditions.
- Document exact reagent sources (e.g., Sigma-Aldryl vs. TCI).
- Report yields as averages from ≥3 independent trials .
Q. What computational methods can validate the stability of the diketopiperazine core under physiological conditions?
- Molecular dynamics (MD) : Simulate the compound in explicit water at 310 K (GROMACS/AMBER).
- QM/MM calculations : Assess hydrolysis susceptibility of the ester group using Gaussian at the B3LYP/6-31G* level .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
